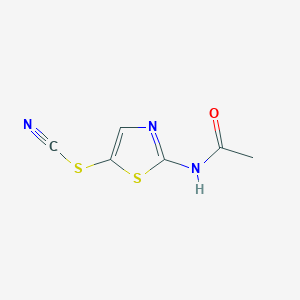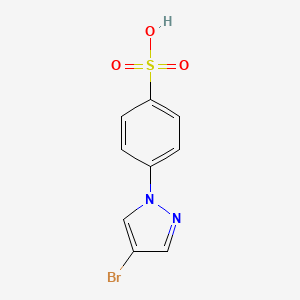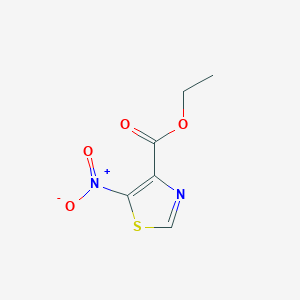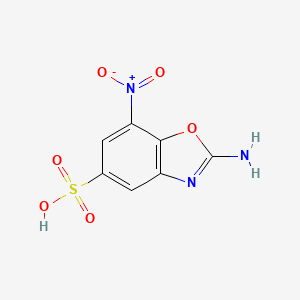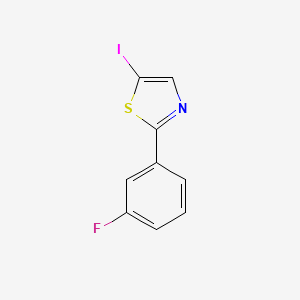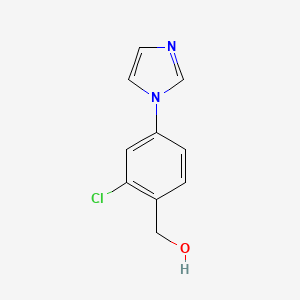
2-Chloro-4-(imidazol-1-yl)benzyl alcohol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-4-(imidazol-1-yl)benzyl alcohol is a chemical compound that features a benzyl alcohol group substituted with a chlorine atom and an imidazole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-(imidazol-1-yl)benzyl alcohol typically involves the reaction of 2-chloro-4-nitrobenzyl alcohol with imidazole under suitable conditions. The nitro group is first reduced to an amine, which is then reacted with imidazole to form the desired product. The reaction conditions often involve the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
化学反应分析
Types of Reactions
2-Chloro-4-(imidazol-1-yl)benzyl alcohol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to remove the chlorine atom or to modify the imidazole ring.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: 2-Chloro-4-(imidazol-1-yl)benzaldehyde or 2-Chloro-4-(imidazol-1-yl)benzoic acid.
Reduction: 2-Chloro-4-(imidazol-1-yl)benzylamine.
Substitution: Various substituted benzyl alcohol derivatives depending on the nucleophile used.
科学研究应用
2-Chloro-4-(imidazol-1-yl)benzyl alcohol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of materials with specific properties, such as polymers or coatings.
作用机制
The mechanism of action of 2-Chloro-4-(imidazol-1-yl)benzyl alcohol involves its interaction with molecular targets such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds with amino acid residues in proteins, leading to inhibition or modulation of their activity. The chlorine atom and benzyl alcohol group can also contribute to the compound’s binding affinity and specificity.
相似化合物的比较
Similar Compounds
2-Chloro-4-(imidazol-1-yl)benzaldehyde: Similar structure but with an aldehyde group instead of an alcohol.
2-Chloro-4-(imidazol-1-yl)benzoic acid: Similar structure but with a carboxylic acid group instead of an alcohol.
2-Chloro-4-(imidazol-1-yl)benzylamine: Similar structure but with an amine group instead of an alcohol.
Uniqueness
2-Chloro-4-(imidazol-1-yl)benzyl alcohol is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. This versatility makes it a valuable compound in both research and industrial applications.
属性
IUPAC Name |
(2-chloro-4-imidazol-1-ylphenyl)methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O/c11-10-5-9(2-1-8(10)6-14)13-4-3-12-7-13/h1-5,7,14H,6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVPPYUHSGBSFHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N2C=CN=C2)Cl)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-((1R,2R,4R)-Bicyclo[2.2.1]hept-5-en-2-yl)acetic acid](/img/structure/B8127266.png)
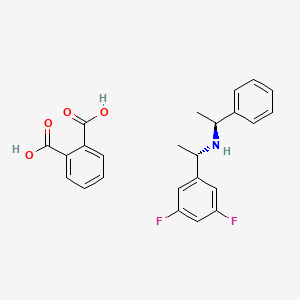


![[trans-4-(4-Methyl-1-piperazinyl)tetrahydro-3-furanyl]amine trihydrochloride](/img/structure/B8127282.png)
![(3aR,7aR)-4'-(Benzo[d]isothiazol-3-yl)octahydrospiro[isoindole-2,1'-piperazin]-2-ium methanesulfonate](/img/structure/B8127290.png)
![NeuAc(a2-6)Gal(b1-4)GlcNAc(b1-2)Man(a1-3)[NeuAc(a2-6)Gal(b1-4)GlcNAc(b1-2)Man(a1-6)]Man(b1-4)GlcNAc(b1-4)GlcNAc](/img/structure/B8127304.png)
